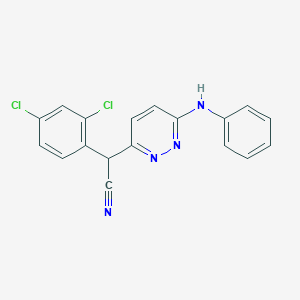

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile

Description

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile is a nitrile-containing heterocyclic compound featuring a pyridazine core substituted with an anilino group at the 6-position and a 2,4-dichlorophenyl moiety attached via an acetonitrile linker. This structure combines electron-withdrawing (chlorine, nitrile) and electron-donating (anilino) groups, making it a versatile intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name |

2-(6-anilinopyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(24-23-17)22-13-4-2-1-3-5-13/h1-10,15H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHINRBSLSPSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be formed through cyclization reactions.

Substitution Reactions: Introduction of the aniline and dichlorophenyl groups through nucleophilic aromatic substitution or other suitable methods.

Acetonitrile Group Addition:

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides under oxidative conditions.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of substituents with other groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit cell proliferation in human cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 3.5 | |

| A549 (Lung Cancer) | 4.2 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase suggests it could enhance cholinergic neurotransmission, which is crucial for cognitive function.

Biological Research

In addition to its medicinal applications, 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile has been utilized in various biological studies.

Antimicrobial Activity

Preliminary findings indicate that this compound possesses antimicrobial properties against several pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes linked to disease progression, including those involved in metabolic pathways relevant to cancer and neurodegenerative conditions. For example, it has been noted to inhibit certain kinases that play a role in cell signaling.

Agricultural Applications

Emerging research suggests potential applications in agricultural sciences, particularly as a pesticide or herbicide due to its chemical structure which may interact with biological systems in pests.

Pesticidal Activity

Studies are underway to evaluate the efficacy of this compound against agricultural pests. Initial tests indicate promising results in controlling pest populations without significant toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The target compound’s dichlorophenyl and anilino groups enhance lipid solubility compared to hydroxy or methyl analogs, favoring membrane penetration .

- Steric Effects : The imidazo-pyridine core in introduces steric hindrance, limiting conformational flexibility compared to pyridazine derivatives .

Pesticidal Activity:

Antimicrobial Potential:

- Cyanopyridine derivatives () demonstrate antimicrobial activity, with nitrile groups enhancing reactivity. The target compound’s nitrile linker may similarly contribute to bioactivity .

Research Findings and Contrasts

- Polarity vs. Bioavailability : The hydroxy analog () is more water-soluble but less bioavailable than the target compound, highlighting a trade-off in drug design .

- Substituent Effects: Chlorine/fluorine combinations () may improve pesticidal potency over mono-halogenated analogs, though toxicity risks increase .

Biological Activity

2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : CHClN

- Molecular Weight : 353.22 g/mol

- CAS Number : 339026-50-5

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Its structure allows it to act as a potential inhibitor of specific kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in several cancer cell lines. The following table summarizes key findings from various studies:

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These findings indicate that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Case Studies

- In Vivo Efficacy in Tumor Models : A study conducted on mice bearing A549 tumor xenografts demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins.

- Synergistic Effects with Chemotherapeutics : Another investigation explored the synergistic effects of combining this compound with cisplatin in resistant cancer cell lines. Results indicated enhanced cytotoxicity and restored sensitivity to cisplatin, suggesting potential for combination therapy.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile, and how can purity be optimized?

A plausible synthetic route involves coupling 6-anilino-3-pyridazine derivatives with 2,4-dichlorophenyl acetonitrile precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol or acetonitrile. Purity can be verified using HPLC (≥95% purity threshold) and characterized via H/C NMR and FT-IR spectroscopy .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assign aromatic protons and nitrile groups ( ppm for CHCN).

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry, as demonstrated for structurally related dichlorophenyl acetamide derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z ~370–380 g/mol).

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting kinases or cytochrome P450 enzymes due to the pyridazine moiety’s known role in kinase inhibition. Use structure-activity relationship (SAR) studies to compare with analogs like 6-amino-2-(trifluoromethyl)pyridine-3-acetonitrile, which show bioactivity in similar scaffolds .

Advanced Research Questions

Q. How can density functional theory (DFT) studies resolve contradictions between predicted and observed reactivity of the nitrile group?

DFT calculations (e.g., B3LYP/6-31G*) can model electron density maps and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For example, discrepancies in reaction yields may arise from solvent effects or steric hindrance from the 2,4-dichlorophenyl group, which DFT can quantify by comparing gas-phase vs. solvated models .

Q. What experimental strategies address conflicting data in crystallographic vs. computational structural predictions?

- Perform single-crystal X-ray diffraction to resolve bond angles and torsional strain, as done for spiro[4.5]decane acetamide derivatives .

- Validate computational models (e.g., molecular dynamics simulations) against experimental data by adjusting force fields or dielectric constants in software like Gaussian or ORCA.

Q. How can environmental fate studies be designed to assess this compound’s persistence and metabolite toxicity?

Follow protocols from long-term environmental impact projects (e.g., INCHEMBIOL):

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS.

- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (LC), referencing methodologies for nitrile derivatives .

Q. What strategies optimize regioselectivity in functionalizing the pyridazine ring during derivatization?

- Use directing groups (e.g., anilino substituents) to control electrophilic aromatic substitution.

- Compare with regioselective bromination patterns observed in 6-methylpyridazine-3-yl acetonitrile derivatives .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate chromatographic purity data with differential scanning calorimetry (DSC) to detect polymorphic impurities.

- Advanced SAR Studies : Employ fragment-based drug design (FBDD) to isolate the contributions of the dichlorophenyl and pyridazine moieties to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.